
4-溴-3-氯-1H-吲哚-6-甲酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-bromo-3-chloro-1H-indole-6-carboxylate is a chemical compound with the CAS Number: 1352393-64-6. It has a molecular weight of 288.53 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H7BrClNO2/c1-15-10(14)5-2-6(11)9-7(12)4-13-8(9)3-5/h2-4,13H,1H3 . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 288.53 . More specific physical and chemical properties were not found in the available literature.科学研究应用
吲哚合成和化学转化
吲哚合成:吲哚是许多天然产物和药物化合物中的关键结构基序,因为它们具有多种生物活性。吲哚的合成,包括那些衍生自“4-溴-3-氯-1H-吲哚-6-甲酸甲酯”的吲哚,一直是有机化学中的一个主要兴趣领域。Taber 和 Tirunahari (2011) 的一篇综述文章对吲哚合成方法进行了全面的分类,突出了制定构建吲哚核心的新策略的重要性,可能涉及所讨论的前体 (Taber & Tirunahari,2011)。
药物合成中的化学修饰:左旋戊二酸衍生物因其能够进行各种化学修饰而被认为在药物合成中具有灵活性。合成具有药用活性的官能团(如吲哚)的能力突出了“4-溴-3-氯-1H-吲哚-6-甲酸甲酯”在创建新型治疗剂中的潜在用途。这种方法可以简化合成步骤并降低成本,有助于开发具有改进功效的新药 (Zhang 等,2021)。
对药物化学的贡献
抗癌剂的开发:Knoevenagel 凝结是药物化学中的一项关键反应,已被用于生成 α, β-不饱和酮/羧酸。这些化合物,包括那些可能衍生自“4-溴-3-氯-1H-吲哚-6-甲酸甲酯”的化合物,已显示出显着的抗癌活性。该反应在生成药理学上有趣的分子方面的效率突出了该前体在合成新的抗癌剂中的价值 (Tokala 等,2022)。
自由基清除和细胞保护:色酮,包括吲哚衍生物,与抗氧化特性有关,可以中和活性氧物质并阻止自由基过程,从而可能延缓或抑制细胞损伤。这表明“4-溴-3-氯-1H-吲哚-6-甲酸甲酯”在合成具有自由基清除活性并可能对各种疾病提供保护作用的化合物的更广泛意义 (Yadav 等,2014)。
作用机制
Target of Action
Methyl 4-bromo-3-chloro-1H-indole-6-carboxylate is an indole derivative . Indole derivatives are known to interact with multiple receptors, playing a significant role in cell biology . They have been used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, leading to various biological responses . These compounds have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus .
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their interaction with multiple receptors . These pathways can lead to various downstream effects, contributing to their broad-spectrum biological activities .
Result of Action
Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
生化分析
Biochemical Properties
Methyl 4-bromo-3-chloro-1H-indole-6-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, indole derivatives, including methyl 4-bromo-3-chloro-1H-indole-6-carboxylate, have been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes . These interactions can lead to enzyme inhibition or activation, affecting the overall metabolic processes within the cell.
Cellular Effects
Methyl 4-bromo-3-chloro-1H-indole-6-carboxylate has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect the expression of genes involved in cell proliferation and apoptosis . Methyl 4-bromo-3-chloro-1H-indole-6-carboxylate may also impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of methyl 4-bromo-3-chloro-1H-indole-6-carboxylate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific receptors or enzymes, modulating their activity and leading to downstream effects on cellular processes . For instance, the binding of methyl 4-bromo-3-chloro-1H-indole-6-carboxylate to cytochrome P450 enzymes can result in enzyme inhibition, affecting the metabolism of other substrates within the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl 4-bromo-3-chloro-1H-indole-6-carboxylate can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to the formation of metabolites with different biological activities . The temporal effects of methyl 4-bromo-3-chloro-1H-indole-6-carboxylate should be carefully monitored to understand its long-term impact on cellular processes.
Dosage Effects in Animal Models
The effects of methyl 4-bromo-3-chloro-1H-indole-6-carboxylate vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects . Studies have reported threshold effects, where the biological activity of methyl 4-bromo-3-chloro-1H-indole-6-carboxylate changes significantly at specific dosage levels. Understanding the dosage effects is crucial for determining the safe and effective use of this compound in therapeutic applications.
Metabolic Pathways
Methyl 4-bromo-3-chloro-1H-indole-6-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. For example, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites with different biological activities . The effects on metabolic flux and metabolite levels are important considerations when studying the biochemical properties of methyl 4-bromo-3-chloro-1H-indole-6-carboxylate.
Transport and Distribution
The transport and distribution of methyl 4-bromo-3-chloro-1H-indole-6-carboxylate within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, affecting its localization and accumulation within different cellular compartments . Understanding the transport and distribution mechanisms is essential for determining the bioavailability and efficacy of methyl 4-bromo-3-chloro-1H-indole-6-carboxylate in biological systems.
Subcellular Localization
The subcellular localization of methyl 4-bromo-3-chloro-1H-indole-6-carboxylate plays a crucial role in its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of methyl 4-bromo-3-chloro-1H-indole-6-carboxylate can influence its interactions with biomolecules and its overall biological activity.
属性
IUPAC Name |
methyl 4-bromo-3-chloro-1H-indole-6-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClNO2/c1-15-10(14)5-2-6(11)9-7(12)4-13-8(9)3-5/h2-4,13H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQCVWVHBNZAYRD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C(=C1)Br)C(=CN2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.52 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 4-hydroxy-4-[2-(hydroxymethyl)phenyl]piperidine-1-carboxylate](/img/structure/B1378145.png)
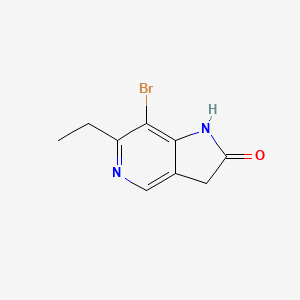
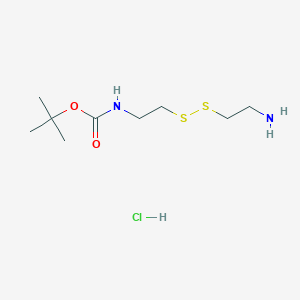
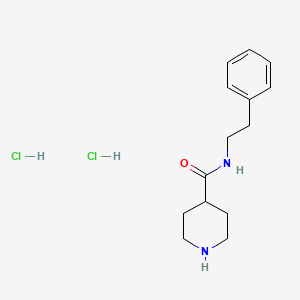
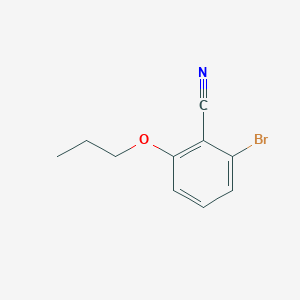
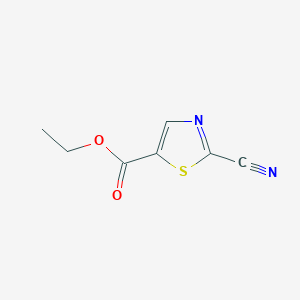
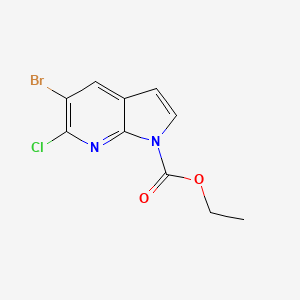
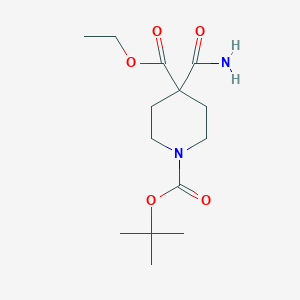
![5-bromo-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride](/img/structure/B1378159.png)
![4-(Benzo[b]thiophen-3-yl)piperidine hydrochloride](/img/structure/B1378160.png)
![8-Bromo-6-chloro-3,4-dihydro-2H-benzo[1,4]oxazine hydrochloride](/img/structure/B1378162.png)

![3-Aza-bicyclo[4.1.0]heptane hydrochloride](/img/structure/B1378164.png)